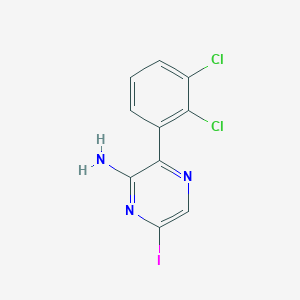

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine

Description

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is a pyrazine derivative featuring a 2,3-dichlorophenyl group at position 3 and an iodine atom at position 4. Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The dichlorophenyl moiety is known for enhancing lipophilicity and binding affinity in bioactive molecules, while iodine’s polarizability and steric bulk may influence pharmacokinetic properties such as metabolic stability and target interaction .

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2IN3/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCWCBUYSUKSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine typically involves the coupling of 2,3-dichlorophenylboronic acid with 3-bromo-6-chloropyrazin-2-amine using a Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene and dimethylformamide. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex pyrazine-based compounds.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds

Substituent Effects on Physicochemical Properties

- Halogen Influence: Iodine vs. Chlorine/Fluorine: The iodine atom in the target compound increases molecular weight (vs. Dichlorophenyl Group: The 2,3-dichloro substitution pattern is associated with enhanced steric hindrance and electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .

- Heterocycle Core Differences: Pyrazine vs. Triazines, with three nitrogen atoms, offer more sites for functionalization and stronger electron-deficient character .

Biological Activity

3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorophenyl derivatives with iodinated pyrazine intermediates. Various methodologies have been explored to optimize yields and purities.

Biological Activity

The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with electron-withdrawing groups showed enhanced cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values as low as 27.6 μM for the most active compound . This suggests that this compound could possess similar anticancer properties due to its structural analogies.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 27.6 |

| Compound B | HT29 | 29.4 |

| Compound C | NCI-H522 | 31.7 |

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial activity. Studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting a potential role as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for enhancing the biological activity of pyrazine derivatives. Modifications at specific positions on the pyrazine ring can significantly influence the pharmacological profile:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like chlorine or iodine at specific positions enhances cytotoxicity.

- Substituent Variability : Varying substituents on the phenyl ring can lead to different biological outcomes; for example, para-substituted derivatives often exhibit higher activity compared to ortho-substituted ones .

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazine derivatives:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against various cancer cell lines. The study found that compounds with halogen substitutions exhibited improved IC50 values compared to their non-substituted counterparts .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds, demonstrating significant effectiveness against a spectrum of bacteria and fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.